Cyclokallidin Cyclokallidin
Brand Name: Vulcanchem
CAS No.: 75690-91-4
VCID: VC3878788
InChI: InChI=1S/C56H83N17O11/c57-36-18-7-8-24-62-47(77)37(19-9-25-63-55(58)59)67-49(79)40(31-35-16-5-2-6-17-35)69-51(81)43-22-12-27-71(43)53(83)41(33-74)70-48(78)39(30-34-14-3-1-4-15-34)66-45(75)32-65-50(80)42-21-11-28-72(42)54(84)44-23-13-29-73(44)52(82)38(68-46(36)76)20-10-26-64-56(60)61/h1-6,14-17,36-44,74H,7-13,18-33,57H2,(H,62,77)(H,65,80)(H,66,75)(H,67,79)(H,68,76)(H,69,81)(H,70,78)(H4,58,59,63)(H4,60,61,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
SMILES: C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N
Molecular Formula: C56H83N17O11
Molecular Weight: 1170.4 g/mol

Cyclokallidin

CAS No.: 75690-91-4

Cat. No.: VC3878788

Molecular Formula: C56H83N17O11

Molecular Weight: 1170.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclokallidin - 75690-91-4

Specification

CAS No. 75690-91-4
Molecular Formula C56H83N17O11
Molecular Weight 1170.4 g/mol
IUPAC Name 2-[3-[(1S,7S,13S,16S,22S,25S,28S,35S,38S)-35-amino-13,25-dibenzyl-28-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-2,8,11,14,17,23,26,29,36,39-decaoxo-3,9,12,15,18,24,27,30,37,40-decazatetracyclo[38.3.0.03,7.018,22]tritetracontan-38-yl]propyl]guanidine
Standard InChI InChI=1S/C56H83N17O11/c57-36-18-7-8-24-62-47(77)37(19-9-25-63-55(58)59)67-49(79)40(31-35-16-5-2-6-17-35)69-51(81)43-22-12-27-71(43)53(83)41(33-74)70-48(78)39(30-34-14-3-1-4-15-34)66-45(75)32-65-50(80)42-21-11-28-72(42)54(84)44-23-13-29-73(44)52(82)38(68-46(36)76)20-10-26-64-56(60)61/h1-6,14-17,36-44,74H,7-13,18-33,57H2,(H,62,77)(H,65,80)(H,66,75)(H,67,79)(H,68,76)(H,69,81)(H,70,78)(H4,58,59,63)(H4,60,61,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Standard InChI Key DKNFFRJVCYGULT-FSLKYBNLSA-N
Isomeric SMILES C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@H](C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N
SMILES C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N
Canonical SMILES C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N

Introduction

Chemical Identity and Structural Features of Cyclokallidin

Cyclokallidin is a cyclized variant of kallidin (Lys-bradykinin), a linear peptide with the sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Cyclization is achieved through a head-to-tail linkage or side-chain bridging, enhancing conformational rigidity and resistance to enzymatic degradation . The cyclic structure imposes spatial constraints that alter receptor-binding epitopes compared to linear kallidin.

Structural Modifications and Analogues

Key structural modifications in cyclokallidin include the substitution of phenylalanine at position 6 with tryptophan (Trp⁶) or tyrosine (Tyr⁶), yielding cyclo-Trp⁶-kallidin and cyclo-Tyr⁶-kallidin . These substitutions impact receptor affinity and functional potency, as demonstrated in rat duodenum relaxation assays (Table 1).

Table 1: Pharmacological Potency of Kallidin Analogues

CompoundEC₅₀ (M)Receptor Specificity
Linear kallidin3 × 10⁻¹⁰B₂
Cyclo-kallidin1 × 10⁻⁸B₂
Cyclo-Trp⁶-kallidin1 × 10⁻⁶B₂
Cyclo-Tyr⁶-kallidin3 × 10⁻⁷B₂
Data derived from isolated rat duodenum assays .

Pharmacological Actions and Receptor Interactions

Cyclokallidin exhibits B₂ receptor-mediated activity, though with reduced potency compared to linear kallidin. In rat duodenum models, cyclo-kallidin’s EC₅₀ of 10⁻⁸ M contrasts with linear kallidin’s EC₅₀ of 3 × 10⁻¹⁰ M . This attenuation highlights the trade-off between structural stability and receptor affinity in cyclic peptides.

Modulation by Peptide Regulators

The B₂ receptor antagonist HOE-140 (10⁻⁹ M) significantly inhibits cyclokallidin-induced relaxation, confirming B₂ specificity . Conversely, the B₁ agonist desArg⁹-bradykinin remains unaffected, underscoring cyclokallidin’s selectivity. Co-administration with bradykinin potentiating peptide BPP5a enhances cyclokallidin’s efficacy, suggesting synergistic interactions at the receptor level .

Comparative Analysis: Linear vs. Cyclic Kinins

Cyclization confers metabolic stability but often reduces receptor affinity. For example, cyclo-Trp⁶-kallidin’s EC₅₀ is 1,000-fold higher than its linear counterpart . This phenomenon parallels findings in cyclotide research, where engineered cyclic peptides trade potency for prolonged half-lives .

Table 2: Stability vs. Potency Trade-off in Kinins

PropertyLinear KallidinCyclo-Kallidin
EC₅₀ (B₂ Receptor)3 × 10⁻¹⁰ M1 × 10⁻⁸ M
Serum Half-life<5 minutes>6 hours
Proteolytic ResistanceLowHigh
Synthetic analogues from .

Therapeutic Implications and Challenges

While cyclokallidin’s reduced potency limits immediate therapeutic use, its stability profile aligns with strategies for designing long-acting peptide therapeutics. Cyclotides—plant-derived cyclic peptides—demonstrate the feasibility of grafting bioactive epitopes onto stable scaffolds to improve pharmacokinetics . Applying similar principles to cyclokallidin could yield analogues with balanced affinity and durability.

Future Directions in Cyclokallidin Research

Structure-Activity Relationship (SAR) Optimization

Systematic SAR studies could identify cyclokallidin analogues with improved B₂ affinity. For instance, incorporating non-natural amino acids or modifying cyclization points might enhance receptor engagement without compromising stability .

Hybrid Cyclotide-Kallidin Constructs

Grafting cyclokallidin’s bioactive sequences onto cyclotide frameworks (e.g., kalata B1) may yield chimeric peptides with dual advantages: high stability and potent receptor modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator